N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H21N5O2S3 and its molecular weight is 531.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 531.08573845 g/mol and the complexity rating of the compound is 869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant detailed examination. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is C26H21N5O2S3 with a molecular weight of 531.7 g/mol. Its structure features a thiadiazole moiety linked to a complex tricyclic system, which is believed to contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C26H21N5O2S3 |
Molecular Weight | 531.7 g/mol |
CAS Number | 892223-99-3 |
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures have been effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Screening
In a comparative study involving various thiadiazole derivatives:
- Tested Strains : E. coli, S. aureus, Aspergillus niger
- Method : Cup plate method at a concentration of 1 µg/mL
- Results : The tested compounds showed varying degrees of inhibition, indicating the potential of thiadiazole derivatives in antimicrobial applications.
Anticancer Activity
The anticancer properties of N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{...} have been explored in several studies focusing on its cytotoxic effects against cancer cell lines.
Cytotoxicity Studies
A review of 1,3,4-thiadiazole derivatives highlighted their cytotoxic effects across different cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
- Findings : Compounds exhibited dose-dependent growth inhibition with IC50 values ranging from 3 μM to 8 μM . The mechanism of action often involved apoptosis induction without cell cycle arrest.
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation.
The proposed mechanisms include:
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S3/c1-15-8-5-6-11-17(15)22-28-25(30-36-22)27-20(32)14-34-26-29-23-21(18-12-7-13-19(18)35-23)24(33)31(26)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3,(H,27,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJQJBYLQTJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.